molecular formula C19H20ClN3O3S B2782041 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-6-methylphenyl)acetamide CAS No. 1252861-43-0

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-6-methylphenyl)acetamide

Cat. No.: B2782041
CAS No.: 1252861-43-0
M. Wt: 405.9
InChI Key: NOGSWRRZWGUYIR-UHFFFAOYSA-N
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Description

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-6-methylphenyl)acetamide is a fascinating chemical entity characterized by its complex structure and multifaceted applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves several meticulous steps to ensure the integrity of the functional groups. Typically, it begins with the formation of the thieno[3,2-d]pyrimidine core through cyclization reactions involving suitable precursors. The butyl group is introduced through alkylation reactions, followed by the acetamide moiety's incorporation via amide bond formation.

Industrial Production Methods

Scaling up the production requires robust methodologies to maintain purity and yield. Techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability, are employed. Industrial production often utilizes automated systems to streamline synthesis, purification, and quality control.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom within the thieno[3,2-d]pyrimidine ring.

  • Reduction: Reduction reactions might target the carbonyl groups, modifying the compound’s properties and reactivity.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Nucleophiles: Amines, thiols, and alkoxides are frequently used for substitution reactions.

Major Products Formed from These Reactions

Depending on the reagents and conditions, the reactions yield a variety of derivatives that might exhibit altered pharmacological or chemical properties, enhancing their utility in different applications.

Scientific Research Applications

This compound finds use in multiple research domains due to its versatile chemical nature:

  • Chemistry: Utilized as a precursor in synthesizing more complex molecules for chemical research and development.

  • Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for therapeutic potential in treating various diseases, owing to its structural resemblance to biologically active molecules.

  • Industry: Employed in material science for developing novel materials with specific properties.

Mechanism of Action

The mechanism by which 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-6-methylphenyl)acetamide exerts its effects is highly dependent on its interaction with specific molecular targets. These might include enzymes, receptors, or other biological macromolecules, leading to modulation of biological pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

When compared to similar compounds such as 2-(2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide derivatives, it stands out due to the additional butyl group and chlorine-substituted phenyl ring, which confer unique properties in terms of reactivity and biological activity. Similar compounds include:

  • 2-(2,4-Dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

  • N-Phenylacetamide derivatives

  • Thieno[3,2-d]pyrimidine analogs

This exploration highlights the versatile nature of this compound and its potential impact across various scientific fields. Happy experimenting!

Properties

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-chloro-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S/c1-3-4-9-22-18(25)17-14(8-10-27-17)23(19(22)26)11-15(24)21-16-12(2)6-5-7-13(16)20/h5-8,10H,3-4,9,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGSWRRZWGUYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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